molecular formula C18H33NO B8249575 Octadeca-9,12-dienamide

Octadeca-9,12-dienamide

Cat. No.: B8249575
M. Wt: 279.5 g/mol
InChI Key: SFIHQZFZMWZOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmosine . Desmosine is a unique amino acid that plays a crucial role in the structure and function of elastin, a protein that provides elasticity to tissues such as skin, lungs, and blood vessels. Desmosine is characterized by its ability to cross-link elastin fibers, contributing to the resilience and elasticity of connective tissues.

Scientific Research Applications

Desmosine has a wide range of scientific research applications, including:

    Chemistry: Desmosine is studied for its unique cross-linking properties and its role in the structure of elastin

    Biology: In biological research, desmosine is used as a biomarker for elastin degradation. Its presence in biological samples can indicate tissue damage or diseases related to connective tissues.

    Medicine: Desmosine is explored for its potential therapeutic applications in treating conditions related to elastin degradation, such as emphysema and aneurysms. It is also used in the development of biomaterials for tissue engineering.

    Industry: In the industrial sector, desmosine is used in the production of elastic materials and coatings. Its unique properties make it valuable in developing products that require high elasticity and durability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmosine can be synthesized through a series of chemical reactions involving the amino acids lysine and its derivatives. The synthetic route typically involves the oxidation of lysine residues followed by a series of condensation reactions to form the cross-linked structure of desmosine. The reaction conditions often require specific pH levels, temperatures, and the presence of catalysts to facilitate the formation of desmosine.

Industrial Production Methods

Industrial production of desmosine involves the extraction and purification of elastin from natural sources such as animal tissues. The extracted elastin is then subjected to enzymatic or chemical treatments to isolate desmosine. Advanced techniques such as chromatography and mass spectrometry are used to purify and characterize the compound.

Chemical Reactions Analysis

Types of Reactions

Desmosine undergoes various chemical reactions, including:

    Oxidation: Desmosine can be oxidized to form different derivatives, which can be used in further chemical studies.

    Reduction: Reduction reactions can break the cross-links in desmosine, leading to the formation of simpler amino acid derivatives.

    Substitution: Desmosine can participate in substitution reactions where specific functional groups are replaced with others, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving desmosine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from the reactions of desmosine include its oxidized and reduced derivatives, which can be used in further biochemical and structural studies

Mechanism of Action

Desmosine exerts its effects by cross-linking elastin fibers, which enhances the elasticity and resilience of connective tissues. The molecular targets of desmosine include lysine residues in elastin, where it forms covalent bonds through a series of condensation reactions. This cross-linking mechanism is crucial for maintaining the structural integrity and function of elastin-rich tissues.

Comparison with Similar Compounds

Desmosine is unique compared to other similar compounds due to its specific role in elastin cross-linking. Similar compounds include:

    Isodesmosine: Another cross-linking amino acid found in elastin, with a similar structure and function to desmosine.

    Lysine: A precursor to desmosine, involved in the initial stages of its synthesis.

    Hydroxylysine: A derivative of lysine that also participates in cross-linking collagen fibers.

Desmosine stands out due to its specific involvement in elastin, whereas other compounds may have broader roles in different types of connective tissues.

Properties

IUPAC Name

octadeca-9,12-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIHQZFZMWZOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859849
Record name Octadeca-9,12-dienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3072-13-7
Record name 9,12-Octadecadienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3072-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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